2-(But-2-yn-1-yloxy)-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

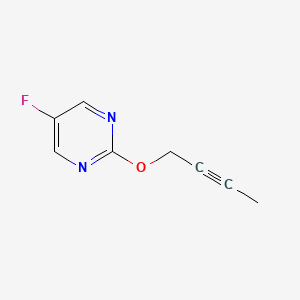

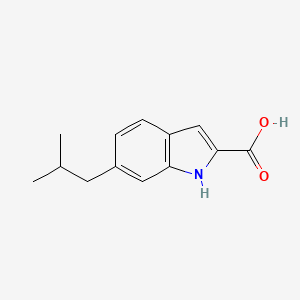

The molecular structure of “2-(But-2-yn-1-yloxy)-5-fluoropyrimidine” would likely involve a pyrimidine ring with a fluorine atom at the 5-position and a but-2-yn-1-yloxy group at the 2-position .Chemical Reactions Analysis

The chemical reactions of “2-(But-2-yn-1-yloxy)-5-fluoropyrimidine” would likely be influenced by the reactive sites on the molecule, which include the fluorine atom and the but-2-yn-1-yloxy group .Scientific Research Applications

Fluoropyrimidine Therapy Individualization

Fluoropyrimidines, including derivatives of 5-fluorouracil, are commonly prescribed anticancer drugs. The toxicity induced by these drugs can be severe, often due to genetic polymorphisms in the enzyme dihydropyrimidine dehydrogenase (DPD), which metabolizes fluoropyrimidines. Studies have shown that individualizing fluoropyrimidine therapy based on genotyping for DPD polymorphisms, such as DPYD*2A, significantly reduces the risk of severe toxicity without compromising the efficacy of the treatment. This personalized approach has been demonstrated to improve patient safety and is considered a potential standard of care in fluoropyrimidine-based treatments (Henricks et al., 2018).

Pharmacogenetics in Treatment Safety

The implementation of pharmacogenetic testing before initiating fluoropyrimidine therapy can identify patients at risk of severe toxicity due to DPD deficiency. By adjusting doses based on DPYD genotype, clinicians can significantly mitigate the risk of life-threatening side effects. This approach is supported by guidelines from the Clinical Pharmacogenetics Implementation Consortium, which recommend dosing adjustments for patients with certain DPYD variants to enhance the safety profile of fluoropyrimidine therapy (Amstutz et al., 2018).

Enhancing Anticancer Drug Efficacy

Research on fluoropyrimidine derivatives focuses on improving their antitumor activity while minimizing toxicity. S-1, a novel oral fluoropyrimidine derivative, has shown promise in treating various cancers with lower gastrointestinal toxicity compared to other formulations. S-1 combines tegafur, a prodrug of 5-fluorouracil, with two modulators that enhance its antitumor effect and reduce side effects. This development represents a significant step forward in oral chemotherapy, offering a more convenient and potentially safer option for patients with solid tumors (Chhetri et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Similar compounds have been known to target theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can affect various cellular processes.

Mode of Action

The exact mode of action of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its target protein, potentially inhibiting its function and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Given the potential target of this compound, it could be involved in the regulation of protein shedding and related signaling pathways .

Result of Action

The molecular and cellular effects of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine Based on the potential target of this compound, it could lead to changes in protein shedding and related cellular processes .

properties

IUPAC Name |

2-but-2-ynoxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBBNIPGSQJLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=C(C=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)

![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)